molecular formula C7H10F2O2 B13158336 (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one

(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one

Cat. No.: B13158336
M. Wt: 164.15 g/mol
InChI Key: PPZYULBBIROIDR-SNAWJCMRSA-N
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Description

(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound with the molecular formula C7H10F2O2 It is a difluorinated enone, characterized by the presence of an ethoxy group and a methyl group on a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one typically involves the reaction of difluoroacetic acid with ethyl vinyl ether. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohols or alkanes.

    Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its difluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is unique due to its combination of difluoro and ethoxy groups on a butenone backbone

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

(E)-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one

InChI

InChI=1S/C7H10F2O2/c1-3-11-4-5(2)6(10)7(8)9/h4,7H,3H2,1-2H3/b5-4+

InChI Key

PPZYULBBIROIDR-SNAWJCMRSA-N

Isomeric SMILES

CCO/C=C(\C)/C(=O)C(F)F

Canonical SMILES

CCOC=C(C)C(=O)C(F)F

Origin of Product

United States

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